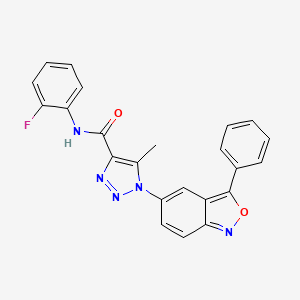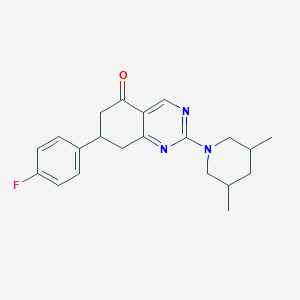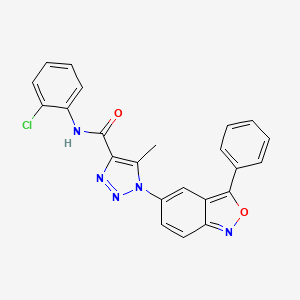![molecular formula C20H16O7 B11461288 7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one](/img/structure/B11461288.png)
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydro-1H-furo[3,4-b]chromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE is a complex organic compound that features a unique structure combining methoxy groups and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group. This reaction is often carried out using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-METHOXY-9-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1H,3H,9H-FURO[3,4-B]CHROMEN-1-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1,3-benzodioxol-5-yl)methanol: Shares the benzodioxole moiety but differs in overall structure and properties.
9-Methoxy-7-(6-methoxy-1,3-benzodioxol-5-yl)-8H-[1,3]dioxolo[4,5-g]chromen-8-one: Another structurally related compound with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C20H16O7 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
7-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-3,9-dihydrofuro[3,4-b]chromen-1-one |
InChI |
InChI=1S/C20H16O7/c1-22-11-3-4-13-12(7-11)17(18-16(27-13)8-24-20(18)21)10-5-14(23-2)19-15(6-10)25-9-26-19/h3-7,17H,8-9H2,1-2H3 |
InChI Key |
ZVKGEDQLJGNNHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=C(C2C4=CC5=C(C(=C4)OC)OCO5)C(=O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide](/img/structure/B11461205.png)
![N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B11461214.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B11461218.png)
![2-benzyl-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11461221.png)
![3-(4-Methoxyphenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11461222.png)
![3-(4-benzylpiperidin-1-yl)-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene](/img/structure/B11461223.png)
![N-{[5-({[(1,3-Thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B11461224.png)
![N-cyclohexyl-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(1H-indol-3-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11461240.png)
![2-(furan-2-ylmethyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11461251.png)
![Methyl 4-(3,5-difluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11461258.png)
![4-Methyl-N-{9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11461270.png)



